Cas no 436117-92-9 (1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate)

1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate is a specialized organic compound featuring a dichloropyridine core linked to an acetamidophenyl carbamoyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (dichloropyridine) and electron-donating (acetamidophenyl) groups enhances its versatility as an intermediate in synthetic chemistry. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage. Researchers may explore its use in designing novel inhibitors or ligands due to its bifunctional character and potential for selective interactions with biological targets.
1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate structure
436117-92-9 structure
Product Name:1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate
CAS No:436117-92-9
MF:C17H15Cl2N3O4
MW:396.224702119827
CID:6043122
PubChem ID:4362814
Update Time:2025-06-08

1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Oprea1_229881
    • Z18517498
    • 1-[(4-acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate
    • 436117-92-9
    • AKOS033627799
    • EN300-26596840
    • 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate
    • Inchi: 1S/C17H15Cl2N3O4/c1-9(26-17(25)11-7-14(18)15(19)20-8-11)16(24)22-13-5-3-12(4-6-13)21-10(2)23/h3-9H,1-2H3,(H,21,23)(H,22,24)
    • InChI Key: HRKNWCUZMNXVPT-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(=O)OC(C)C(NC1C=CC(=CC=1)NC(C)=O)=O)Cl

Computed Properties

  • Exact Mass: 395.0439614g/mol
  • Monoisotopic Mass: 395.0439614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 526
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 97.4Ų

1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596840-0.05g
1-[(4-acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate
436117-92-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate

Research Brief on 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate (CAS: 436117-92-9)

The compound 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate (CAS: 436117-92-9) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The structural motif of 5,6-dichloropyridine-3-carboxylate is particularly noteworthy, as it has been linked to enhanced binding affinity and selectivity towards target proteins. Researchers have employed computational docking studies to elucidate the molecular interactions between this compound and its biological targets, revealing key binding residues and potential sites for further optimization.

In vitro assays have demonstrated promising activity of 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate against a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that the compound induces apoptosis through the modulation of the Bcl-2 family of proteins, making it a candidate for further development in oncology therapeutics. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it shows efficacy in reducing cytokine production.

The synthesis of this compound has been optimized in recent publications, with improvements in yield and purity. Key steps include the coupling of 5,6-dichloropyridine-3-carboxylic acid with the acetamidophenyl carbamoyl ethyl moiety under mild conditions, followed by purification via column chromatography. These advancements have facilitated larger-scale production for preclinical testing.

Despite these promising results, challenges remain in the development of 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate as a therapeutic agent. Pharmacokinetic studies indicate moderate bioavailability, prompting investigations into prodrug strategies or formulation enhancements. Furthermore, comprehensive toxicology profiles are needed to assess its safety profile before advancing to clinical trials.

In conclusion, 1-[(4-Acetamidophenyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate represents a compelling case study in the intersection of chemical synthesis and biological activity. Its dual potential in oncology and inflammation therapy underscores the importance of continued research. Future directions may include structural analogs to improve pharmacokinetics and expanded mechanistic studies to fully elucidate its mode of action.

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